3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one
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Overview
Description
3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one is a complex organic compound that features a unique azetidinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as chloro, nitro, and morpholine, contributes to its diverse reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a chlorinated phenyl derivative with a nitro-substituted morpholine compound. This intermediate is then subjected to cyclization to form the azetidinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro groups can lead to a variety of functionalized azetidinone compounds .
Scientific Research Applications
3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Synthetic Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the morpholine ring and nitro group can enhance its binding affinity and specificity. The molecular pathways involved often depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound shares the morpholine ring and chloro substituent but differs in its core structure and functional groups.
2,3-Dichloropyridine-4-boronic acid: Similar in having dichloro substituents but differs in its pyridine core and boronic acid functionality.
Uniqueness
3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one is unique due to its azetidinone core, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
61200-74-6 |
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Molecular Formula |
C19H17Cl2N3O4 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
3,3-dichloro-4-(2-morpholin-4-yl-5-nitrophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C19H17Cl2N3O4/c20-19(21)17(23(18(19)25)13-4-2-1-3-5-13)15-12-14(24(26)27)6-7-16(15)22-8-10-28-11-9-22/h1-7,12,17H,8-11H2 |
InChI Key |
PIADEXLXTHQJEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3C(C(=O)N3C4=CC=CC=C4)(Cl)Cl |
Origin of Product |
United States |
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